2-(Morpholin-3-yl)ethanol
Overview
Description
2-(Morpholin-3-yl)ethanol is a chemical compound characterized by the presence of a morpholine ring attached to an ethanol moiety. This compound is a primary alcohol and a tertiary amino compound, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Morpholin-3-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of morpholine with ethylene oxide under controlled conditions. The reaction typically proceeds as follows:
Reaction with Ethylene Oxide: Morpholine reacts with ethylene oxide in the presence of a catalyst such as potassium hydroxide. The reaction is carried out at elevated temperatures (around 100-150°C) and pressures to facilitate the formation of this compound.
Purification: The crude product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form morpholine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed
Oxidation: Morpholine-3-carboxylic acid.
Reduction: Morpholine derivatives.
Substitution: Halogenated morpholine compounds.
Scientific Research Applications
2-(Morpholin-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Morpholin-3-yl)ethanol depends on its application. In biological systems, it can interact with enzymes and receptors, modulating their activity. The morpholine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-(Morpholin-3-yl)ethanol can be compared with other morpholine derivatives such as:
Morpholine: Lacks the ethanol moiety, making it less versatile in certain reactions.
4-(2-Hydroxyethyl)morpholine: Similar structure but with the hydroxyl group on the 4-position, leading to different reactivity and applications.
2-Morpholinoethanol: Another similar compound with slight variations in structure and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various fields of research and industry .
Properties
IUPAC Name |
2-morpholin-3-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-3-1-6-5-9-4-2-7-6/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPDWWYLCZDJKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697729 | |
Record name | 2-(Morpholin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
399580-64-4 | |
Record name | 2-(Morpholin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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